N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
CAS No.: 955631-65-9
Cat. No.: VC5386745
Molecular Formula: C18H13N3O3S
Molecular Weight: 351.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955631-65-9 |
|---|---|
| Molecular Formula | C18H13N3O3S |
| Molecular Weight | 351.38 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
| Standard InChI | InChI=1S/C18H13N3O3S/c1-23-12-8-6-11(7-9-12)14-10-19-17(24-14)16(22)21-18-20-13-4-2-3-5-15(13)25-18/h2-10H,1H3,(H,20,21,22) |
| Standard InChI Key | HBJWUTQWCSDJBL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide, delineates its core components:
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Benzothiazole ring: A fused bicyclic system comprising a benzene ring condensed with a thiazole (five-membered ring containing nitrogen and sulfur) .
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Oxazole-carboxamide linkage: The oxazole ring (a five-membered heterocycle with nitrogen and oxygen) is substituted at the 5-position with a 4-methoxyphenyl group and connected to the benzothiazole via a carboxamide bridge.
Key structural parameters derived from analogous compounds include:
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Bond lengths: The C=O bond in the carboxamide group typically measures ~1.22 Å, consistent with resonance stabilization .
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Dihedral angles: The benzothiazole and oxazole rings are nearly coplanar (dihedral angle <5°), favoring π-π stacking interactions in biological targets .
Spectroscopic Characterization
While experimental spectral data for this specific compound are scarce, related benzothiazole-oxazole hybrids exhibit distinct NMR and IR signatures:
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¹H NMR: Aromatic protons resonate between δ 7.0–8.5 ppm, with singlet peaks for oxazole C5-H (~δ 7.4) and benzothiazole C2-H (~δ 8.1) .
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¹³C NMR: Carbonyl carbons (C=O) appear at ~δ 165 ppm, while thiazole and oxazole carbons range from δ 140–160 ppm .
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IR: Strong absorptions at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C of methoxy group).
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a convergent approach:
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Oxazole-carboxamide formation: Coupling 5-(4-methoxyphenyl)oxazole-2-carboxylic acid with 2-aminobenzothiazole using carbodiimide-based activating agents.
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Oxazole ring construction: Cyclocondensation of 4-methoxyphenyl-substituted α-bromo ketones with thiourea derivatives, followed by oxidation to oxazole .
Stepwise Synthesis
A representative protocol involves:
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Synthesis of 5-(4-methoxyphenyl)oxazole-2-carboxylic acid:
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Amide coupling:
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Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
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React with 2-aminobenzothiazole in dichloromethane at 0–5°C.
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Yield: ~70–85% after purification by column chromatography (silica gel, ethyl acetate/hexane).
Biological Activities and Mechanisms
Anticancer Activity
Structural analogs inhibit topoisomerase II and tubulin polymerization:
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IC₅₀: 0.5–5 μM against MCF-7 breast cancer cells.
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Apoptosis induction: Caspase-3 activation and PARP cleavage observed in HT-29 colon carcinoma .
Antiviral Applications
Benzothiazole derivatives target viral entry mechanisms:
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MERS-CoV inhibition: Analogous compounds show IC₅₀ values as low as 0.09 μM by blocking spike protein-host cell interactions .
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HIV-1 protease inhibition: Oxazole carboxamides achieve Ki values of 10–50 nM.
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous solubility: ~50 μM in PBS (pH 7.4) due to the hydrophobic benzothiazole moiety.
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Plasma stability: >90% remaining after 2 hours in human plasma, suggesting resistance to esterase degradation.
ADMET Predictions
| Parameter | Prediction |
|---|---|
| LogP | 3.2 (moderate lipophilicity) |
| CYP3A4 inhibition | Low (IC₅₀ > 10 μM) |
| hERG inhibition | Moderate risk (IC₅₀: 2–5 μM) |
| Bioavailability | 65–75% (oral) |
Challenges and Future Directions
Synthetic Limitations
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Low regioselectivity: Competing pathways during oxazole cyclization reduce yields .
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Purification difficulties: Similar polarities of byproducts necessitate HPLC for isolation.
Therapeutic Optimization
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